1-Methoxycyclohexene
Overview
Description
1-Methoxycyclohexene is an organic compound with the chemical formula C7H12O. It is a colorless liquid with a distinct fragrance and is soluble in organic solvents such as ethanol and ether . This compound is often used as an intermediate in organic synthesis and has various applications in the polymer industry .
Preparation Methods
1-Methoxycyclohexene can be synthesized through several methods:
Methoxylation of Cyclohexene: Cyclohexene reacts with methanol under acidic conditions to produce this compound.
Reaction with Trimethoxymethane: Cyclohexanone and p-toluenesulfonic acid are mixed and cooled to -20°C. Trimethoxymethane is added, and the solution is warmed to room temperature and stirred for 24 hours.
Chemical Reactions Analysis
1-Methoxycyclohexene undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo substitution reactions with alkyl halides to form different cyclohexane derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexanes .
Scientific Research Applications
1-Methoxycyclohexene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.
Industry: It is used in the polymer industry as a component of solvents or antioxidants.
Mechanism of Action
The mechanism of action of 1-Methoxycyclohexene involves its ability to participate in various chemical reactions due to the presence of the methoxy group and the double bond in the cyclohexene ring. These functional groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Methoxycyclohexene can be compared with other similar compounds such as:
1-Methylcyclohexene: Similar in structure but lacks the methoxy group, making it less reactive in certain types of reactions.
Cyclohexanone: Contains a carbonyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclohexanol: Contains a hydroxyl group instead of a methoxy group, making it more suitable for certain types of reactions.
This compound is unique due to the presence of both the methoxy group and the double bond, which provide it with a distinct reactivity profile and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-methoxycyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQGYWRFABYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239269 | |
Record name | Cyclohexene, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-57-7 | |
Record name | Cyclohexene, 1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 931-57-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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